molecular formula C7H11ClN2O2 B2906420 methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride CAS No. 2248318-37-6

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride

Cat. No.: B2906420
CAS No.: 2248318-37-6
M. Wt: 190.63
InChI Key: IBIPZBDGEHQCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a pyrazole-derived organic compound featuring a methyl ester group and a hydrochloride salt. This structure combines the lipophilic pyrazole moiety with the hydrophilic hydrochloride, enhancing solubility in polar solvents. The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting heterocyclic scaffolds. Its synthesis likely involves alkylation or esterification steps, followed by hydrochloride salt formation to stabilize the product .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-methylpyrazol-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-4-3-6(8-9)5-7(10)11-2;/h3-4H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPZBDGEHQCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride typically involves the reaction of 1-methylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and synthetic distinctions between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Key Synthetic Features Potential Applications
Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate HCl C₈H₁₁N₃O₂·HCl 1-Methylpyrazole, methyl ester, hydrochloride HCl salt formation for stabilization Drug intermediates, ionic liquid synthesis
Methyl 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetate HCl C₈H₁₂N₄O₂·HCl 1-Methylpyrazole, α-amino ester, hydrochloride NaN₃-mediated azidation (similar to ) Peptidomimetics, chiral building blocks
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate C₁₁H₁₁N₃O₂ 1-Methylpyrazole, pyridinyl, methyl ester Coupling of pyridine and pyrazole subunits Metal-organic frameworks, ligand synthesis
Key Observations:

Hydrochloride vs. Neutral Esters : The target compound’s hydrochloride salt improves aqueous solubility compared to neutral esters like the pyridinyl derivative in , which may rely on organic solvents for reactions.

Heteroaromatic Diversity : The pyridinyl substituent in confers π-π stacking capabilities, useful in coordination chemistry or materials science, whereas the target compound’s simpler pyrazole may prioritize metabolic stability in drug design.

Physicochemical and Functional Properties

  • Solubility : The hydrochloride salt enhances polar solvent compatibility, critical for biological assays. Neutral analogs (e.g., ) may require co-solvents.
  • Reactivity: The α-amino group in enables nucleophilic reactions (e.g., peptide coupling), while the pyridinyl group in facilitates metal coordination.
  • Stability: Hydrochloride salts generally exhibit higher crystallinity and shelf stability, as noted in building block suppliers like .

Biological Activity

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is known for its diverse biological activities, making it a valuable target for drug development. The compound's molecular formula is C7H10N2O2HClC_7H_{10}N_2O_2\cdot HCl.

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential. Research indicates that compounds with similar pyrazole structures can act as antagonists of androgen receptors, which are critical in the proliferation of prostate cancer cells. By inhibiting these receptors, the compound may reduce tumor growth and modulate various cellular signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies have shown that derivatives of pyrazole exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds related to methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 0.0039 mg/mL to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeMIC (mg/mL)Reference
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetateAntibacterial0.0195
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetateAnticancerNot specified
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoleAntifungal31.25

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was evaluated for its ability to inhibit prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with androgen receptor antagonism, suggesting a mechanism that warrants further exploration in clinical settings .

Case Study: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound exhibited substantial activity against Candida albicans and several bacterial strains, with MIC values demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sodium azide (NaN₃) in DMF at 50°C has been used to functionalize pyrazole precursors, followed by esterification and HCl salt formation . Purification often involves recrystallization from ethanol or dichloromethane extraction, with yields optimized by controlling reaction time (3–5 hours) and stoichiometric ratios of intermediates .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyrazole ring and acetate group positions, HPLC (≥98% purity), and mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., 204.66 g/mol for analogs) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Test solubility in DMSO, water, and ethanol via gravimetric analysis. Stability studies should assess pH sensitivity (e.g., 10% HCl for acid resistance) and thermal degradation (TGA/DSC). Analogous pyrazole derivatives show moderate water solubility but degrade under prolonged UV exposure, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediate stability, while machine learning models (e.g., ICReDD’s workflow) prioritize reaction conditions (solvent, catalyst) to reduce trial-and-error experimentation . Molecular docking can pre-screen biological activity to guide functionalization .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, concentration ranges). For example, neuroprotective effects in some studies may conflict with cytotoxicity in others due to assay protocols (MTT vs. LDH assays). Validate findings via dose-response curves and orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. How to design experiments to assess the compound’s reactivity under different catalytic conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach. Vary catalysts (e.g., Pd/C, enzymes), solvents (THF vs. DMF), and temperatures (25–80°C) in a factorial design. Analyze outcomes via ANOVA to identify significant variables. For example, tert-butyl peroxide in THF enhances cyclization yields in pyrazole analogs .

Q. What methodologies identify and quantify degradation products during storage?

  • Methodological Answer : Employ LC-MS/MS with stability-indicating assays. Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal products like carbon monoxide or nitrogen oxides. Quantify impurities using calibration curves and reference standards .

Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : Perform in vitro plasma protein binding (ultrafiltration) and hepatic microsomal stability assays . For in vivo PK , administer the compound intravenously/orally to rodents, with serial blood sampling over 24h. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and half-life. Compare salt forms (e.g., hydrochloride vs. freebase) for bioavailability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.